![molecular formula C16H13NO2S B14325792 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile CAS No. 105826-32-2](/img/structure/B14325792.png)
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile typically involves the reaction of 4-[(benzenesulfonyl)methyl]benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a nitrile group.
3-{4-[4-(Benzylideneamino)benzenesulfonyl]phenyl}-2-phenylquinazolin-4(3H)-one: Contains a quinazolinone moiety instead of a prop-2-enenitrile group.
Uniqueness
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is unique due to the presence of both a benzenesulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105826-32-2 |
|---|---|
Formule moléculaire |
C16H13NO2S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
3-[4-(benzenesulfonylmethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C16H13NO2S/c17-12-4-5-14-8-10-15(11-9-14)13-20(18,19)16-6-2-1-3-7-16/h1-11H,13H2 |
Clé InChI |
IEGOPYQSDIYECR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
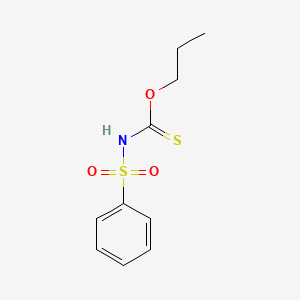
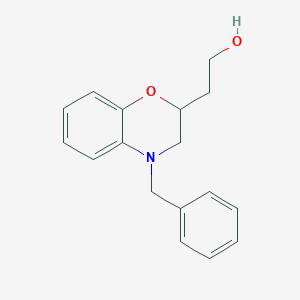

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
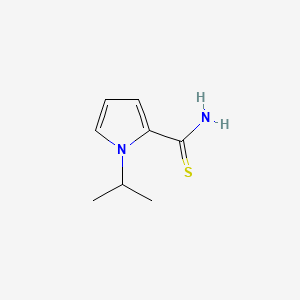
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
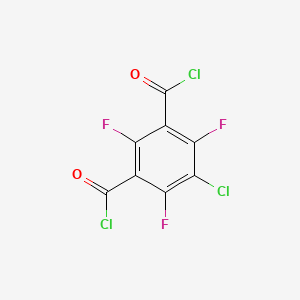
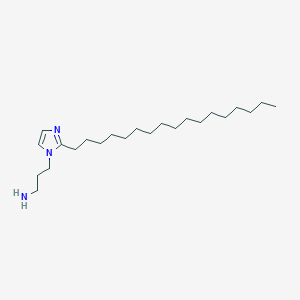
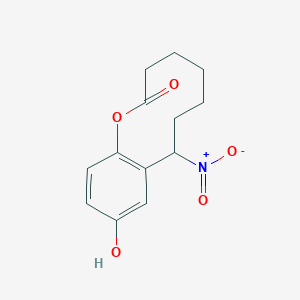
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
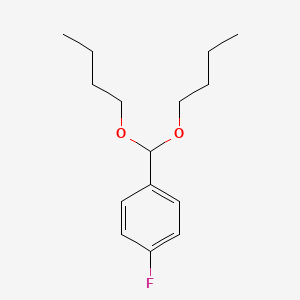
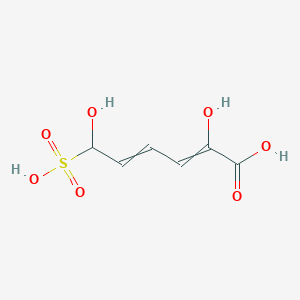
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
